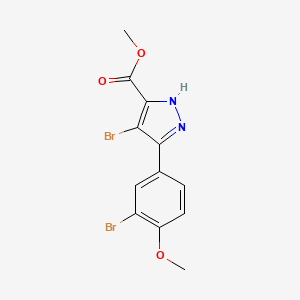

methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate

描述

属性

IUPAC Name |

methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2O3/c1-18-8-4-3-6(5-7(8)13)10-9(14)11(16-15-10)12(17)19-2/h3-5H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSWGKCDXHNITI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=C2Br)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound. For instance, reacting 3-bromo-4-methoxybenzoyl hydrazine with ethyl acetoacetate under acidic conditions can yield the pyrazole ring.

Bromination: The next step involves the bromination of the pyrazole ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Esterification: Finally, the carboxylic acid group on the pyrazole ring is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and environmental compliance.

化学反应分析

Types of Reactions

Substitution Reactions: The bromine atoms on the aromatic ring and the pyrazole ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS), iron(III) bromide.

Esterification: Methanol, sulfuric acid.

Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products

Substitution: Formation of methoxy-substituted derivatives.

Oxidation: Conversion to carboxylic acids or ketones.

Coupling: Formation of biaryl compounds with potential pharmaceutical applications.

科学研究应用

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the bromination of phenylpyrazole derivatives, followed by carboxylation and esterification reactions. The structural formula can be represented as follows:The molecular weight is approximately 360.04 g/mol, and its structure features a pyrazole ring substituted with bromine and methoxy groups, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate has shown promising results against various cancer cell lines:

- Breast Cancer (MCF-7) : Exhibited significant inhibition of cell proliferation with an IC50 value of approximately 0.46 µM.

- Liver Cancer (HepG2) : Demonstrated effective cytotoxicity, indicating potential for liver cancer treatment.

- Colorectal Cancer : Inhibition studies suggest that this compound can impede the growth of colorectal cancer cells.

These findings suggest that pyrazole derivatives could serve as lead compounds for developing new anticancer therapies .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and pathways, making them suitable candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in clinical settings:

These case studies illustrate the potential therapeutic applications of this compound in oncology.

作用机制

The mechanism of action of methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate depends on its interaction with molecular targets. In biological systems, it may inhibit specific enzymes or bind to receptors, altering cellular processes. The presence of bromine atoms and the methoxy group can influence its binding affinity and selectivity.

相似化合物的比较

Substituent Effects on Physical and Electronic Properties

The table below compares substituents, molecular weights, and physical properties of analogous compounds:

Key Observations :

- Bromine vs. Trifluoromethyl : Bromine (atomic radius ~1.85 Å) introduces steric bulk and polarizability, whereas trifluoromethyl (~2.05 Å) is smaller but strongly electron-withdrawing. This affects intermolecular interactions and reactivity in cross-coupling reactions .

- Ester vs. Carboxylic Acid : The methyl ester in the target compound reduces polarity compared to carboxylic acid derivatives, impacting solubility and bioavailability .

- Methoxyphenyl vs. Bromothiophene : The methoxyphenyl group in the target compound may engage in π-π stacking, while bromothiophene in 4k could enhance halogen bonding in biological targets .

Reactivity Trends :

Crystallographic and Intermolecular Interaction Analysis

- SHELX Refinement : The target compound’s structure, if resolved via SHELXL, would likely exhibit halogen-halogen (Br···Br) and C-H···O interactions, common in brominated aromatics .

- Comparison with Ethyl Analogue : The ethyl ester’s longer chain may lead to distinct crystal packing vs. the methyl ester, affecting melting points .

生物活性

Methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and case studies demonstrating its efficacy in various applications.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structural versatility of pyrazoles allows for the modification of their pharmacological profiles, making them valuable in medicinal chemistry . this compound is a notable example, exhibiting a range of bioactivities that warrant further investigation.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted carbonyl compounds. The presence of bromine and methoxy groups in the phenyl ring enhances the compound's reactivity and biological activity. The synthetic pathway generally follows these steps:

- Formation of Pyrazole Ring : Reacting a substituted hydrazine with an α,β-unsaturated carbonyl compound.

- Bromination : Introducing bromine at specific positions to enhance biological activity.

- Carboxylation : Incorporating carboxylic acid functionalities to improve solubility and bioavailability.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | Staphylococcus aureus |

| This compound | 8 | Bacillus subtilis |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. This compound has demonstrated cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The IC50 values indicate that this compound is effective at low concentrations:

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 10 |

| Jurkat | 12 |

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies have shown that it can reduce inflammation markers in animal models:

| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 100 |

Case Studies

- Anticancer Efficacy : A study conducted on Jurkat cells showed that this compound inhibited cell proliferation significantly compared to controls, suggesting its potential as an anticancer agent .

- Anti-inflammatory Activity : In a carrageenan-induced edema model in rats, the compound exhibited a notable reduction in paw swelling compared to standard anti-inflammatory drugs like indomethacin .

常见问题

Synthesis and Optimization

Q1 (Basic): What are the standard synthetic routes for methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for yield? Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclization, halogenation, and esterification. A representative approach includes:

Cyclization : Reacting hydrazine derivatives (e.g., monomethylhydrazine) with β-ketoesters (e.g., ethyl acetoacetate) to form the pyrazole core .

Halogenation : Bromination at positions 4 and 5 of the pyrazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) to avoid over-bromination .

Esterification : Introducing the methyl ester group via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) .

Optimization : Yield improvements (from ~50% to >70%) are achieved by adjusting stoichiometry (1.2 equiv bromine), reaction time (2–4 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Structural Characterization

Q2 (Basic): How can the structure of this compound be confirmed using spectroscopic and crystallographic methods? Methodological Answer:

- NMR : and NMR confirm substitution patterns. Key signals include:

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 298 K) resolves bromine positions and dihedral angles between the pyrazole ring and substituted phenyl groups. For example, a related brominated pyrazole showed a dihedral angle of 85.2° between rings, influencing steric interactions .

Biological Activity Assessment

Q3 (Advanced): How can researchers design experiments to evaluate the antibacterial activity of this compound, addressing potential contradictions in literature data? Methodological Answer:

- Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Data Contradictions : Discrepancies in activity (e.g., MIC ranging from 8–64 µg/mL) may arise from variations in bacterial strain susceptibility or compound purity. Mitigate by:

Mechanistic Studies

Q4 (Advanced): What computational and experimental methods are used to study the interaction of this compound with bacterial targets? Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB ID: 1KZN). Focus on halogen-bond interactions between bromine atoms and Thr165 or Asp73 residues .

- Enzymatic Assays : Measure inhibition of ATPase activity in gyrase via malachite green phosphate detection (absorbance at 620 nm) .

Stability and Degradation

Q5 (Basic): What are the key stability challenges for this compound under storage and experimental conditions? Methodological Answer:

- Photodegradation : Brominated pyrazoles are light-sensitive. Store in amber vials at –20°C under inert gas (Ar/N) .

- Hydrolysis : Ester groups may degrade in aqueous buffers (pH >8). Use freshly prepared DMSO stock solutions and avoid prolonged exposure to basic conditions .

Crystallographic Analysis

Q6 (Advanced): How does the crystal packing of this compound influence its physicochemical properties? Methodological Answer:

- Intermolecular Interactions : Halogen bonds (Br···O, ~3.2 Å) and π-π stacking (3.8 Å between phenyl rings) stabilize the crystal lattice. These interactions correlate with melting point (mp 72–79°C) and solubility (<0.1 mg/mL in water) .

- Thermal Analysis : DSC (Differential Scanning Calorimetry) reveals endothermic peaks at 160–165°C, corresponding to crystal lattice breakdown .

Synthetic Byproducts

Q7 (Advanced): How can researchers identify and mitigate byproducts during synthesis? Methodological Answer:

- Byproduct Identification : Common byproducts include over-brominated derivatives (e.g., tribromopyrazole) and ester hydrolysis products. Detect via LC-MS (ESI+) and NMR .

- Mitigation :

Environmental Impact

Q8 (Basic): What protocols are recommended for safe disposal of this compound? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。